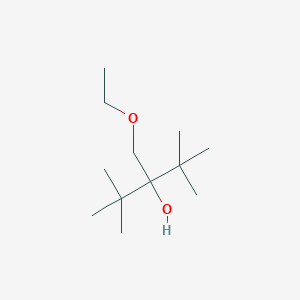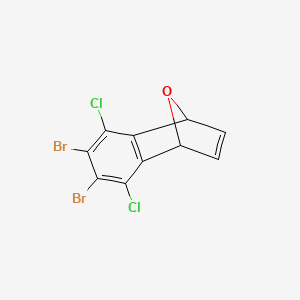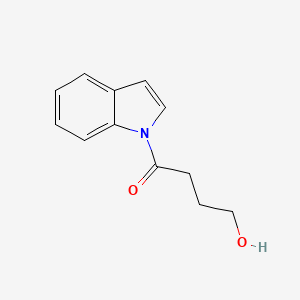
4-Hydroxy-1-(1H-indol-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-羟基-1-(1H-吲哚-1-基)丁烷-1-酮是一种属于吲哚衍生物类的化合物。吲哚衍生物以其广泛的生物活性以及在化学、生物学和医学等各个领域的应用而闻名。该化合物具有C12H13NO2的分子式,分子量为203.24 g/mol。
准备方法
合成路线和反应条件
4-羟基-1-(1H-吲哚-1-基)丁烷-1-酮的合成可以通过多种合成路线实现。一种常用的方法是使吲哚-3-甲醛与合适的亲核试剂在酸性或碱性条件下反应。该反应通常通过亲核加成-消除机制进行,从而形成所需产物。
工业生产方法
在工业环境中,4-羟基-1-(1H-吲哚-1-基)丁烷-1-酮的生产可能涉及使用大型反应器和优化的反应条件,以确保高产率和纯度。该过程可能包括纯化、结晶和干燥等步骤,以获得最终的固体形式产物。
化学反应分析
反应类型
4-羟基-1-(1H-吲哚-1-基)丁烷-1-酮经历各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为醇或胺。
取代: 该化合物可以进行亲核或亲电取代反应,导致形成各种衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4)。
取代: 卤素、酸和碱等试剂用于取代反应。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成酮或羧酸,而还原可能生成醇或胺。
科学研究应用
4-羟基-1-(1H-吲哚-1-基)丁烷-1-酮具有多种科学研究应用,包括:
化学: 该化合物用作合成更复杂分子的构建块,并用作各种有机反应中的试剂。
生物学: 它因其潜在的生物活性而被研究,例如抗菌、抗病毒和抗癌特性。
医学: 该化合物正在研究其潜在的治疗应用,包括用作各种疾病的候选药物。
工业: 它用于生产药物、农用化学品和其他精细化学品。
作用机制
4-羟基-1-(1H-吲哚-1-基)丁烷-1-酮的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过与酶、受体或其他蛋白质结合而发挥其作用,从而导致细胞过程发生变化。所涉及的确切分子靶标和途径取决于正在研究的特定生物活性。
相似化合物的比较
类似化合物
4-(1H-吲哚-3-基)丁烷-2-酮: 这种化合物具有类似的结构,但在羟基的位置不同。
吲哚-3-乙酸: 一种具有类似吲哚结构的著名植物激素。
吲哚-3-丁酸: 另一种具有类似吲哚结构的植物激素。
独特性
4-羟基-1-(1H-吲哚-1-基)丁烷-1-酮因其特定的取代模式而具有独特性,这可能赋予与其他吲哚衍生物相比不同的生物活性及化学反应性。它独特的结构使其能够与不同的分子靶标和途径相互作用,使其成为科学研究和潜在治疗应用的宝贵化合物。
属性
CAS 编号 |
651712-32-2 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
4-hydroxy-1-indol-1-ylbutan-1-one |
InChI |
InChI=1S/C12H13NO2/c14-9-3-6-12(15)13-8-7-10-4-1-2-5-11(10)13/h1-2,4-5,7-8,14H,3,6,9H2 |
InChI 键 |
HHYXBBBGMKVGBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)

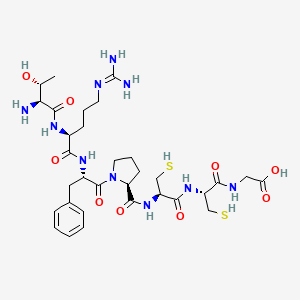
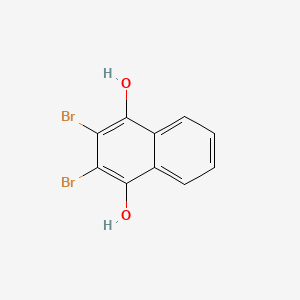
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
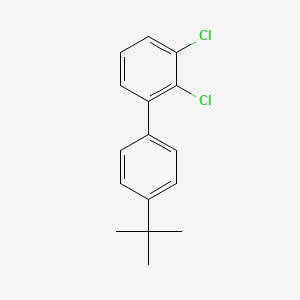
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)

